
Isobutoxymethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isobutoxymethanol, also known as 2-Methylpropyloxymethanol, is a chemical compound with the molecular formula C5H12O2 and a molar mass of 104.15 g/mol . It is a colorless liquid that is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutoxymethanol can be synthesized through several methods. One common synthetic route involves the reaction of isobutyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction conditions typically include a temperature range of 60-80°C and a reaction time of 2-4 hours. The product is then purified through distillation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as the laboratory synthesis but is optimized for large-scale production. The use of advanced distillation techniques ensures the removal of impurities and the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Isobutoxymethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isobutoxyformaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to isobutyl alcohol using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the methanol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Isobutoxyformaldehyde
Reduction: Isobutyl alcohol
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Isobutoxymethanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: It is used in the preparation of biological samples and as a reagent in biochemical assays.
Mechanism of Action
The mechanism of action of isobutoxymethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In oxidation reactions, it loses electrons to form oxidized products. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
Similar Compounds
Methoxymethanol: Similar in structure but with a methoxy group instead of an isobutoxy group.
Ethoxymethanol: Contains an ethoxy group instead of an isobutoxy group.
Propoxymethanol: Contains a propoxy group instead of an isobutoxy group
Uniqueness
Isobutoxymethanol is unique due to its branched isobutoxy group, which imparts different chemical properties compared to its linear counterparts. This branching can affect its reactivity, solubility, and other physical properties, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
3085-36-7 |
|---|---|
Molecular Formula |
C5H12O2 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
2-methylpropoxymethanol |
InChI |
InChI=1S/C5H12O2/c1-5(2)3-7-4-6/h5-6H,3-4H2,1-2H3 |
InChI Key |
QONBKISCDWCHKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


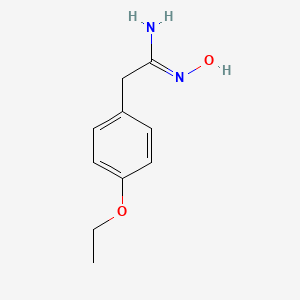
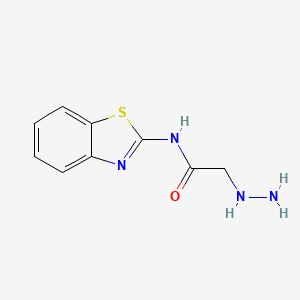

![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

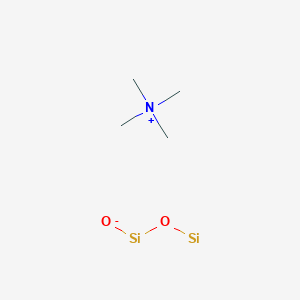

![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)
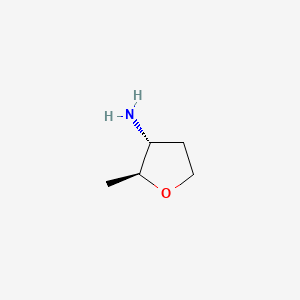

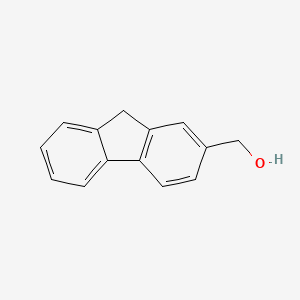
![1-[4-(1-Hydroxyethyl)cyclohexa-1,5-dien-1-yl]ethanone](/img/structure/B13829851.png)
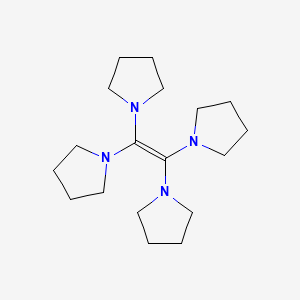
![4,4-Dioxo-1-oxa-4lambda6-thiaspiro[4.4]nonan-2-one](/img/structure/B13829868.png)
